REACTION_CXSMILES
|
[S:1]1[CH2:5][C:4](=[O:6])[NH:3][C:2]1=[O:7].C([N-]C(C)C)(C)C.[Li+].C1COCC1.CCCCCCC.C(C1C=CC=CC=1)C.Br[CH2:37][C:38]1[C:43]2[S:44][CH:45]=[CH:46][C:42]=2[C:41]([O:47][CH2:48][CH2:49][C:50]2[N:51]=[C:52]([C:56]3[CH:61]=[CH:60][CH:59]=[CH:58][CH:57]=3)[O:53][C:54]=2[CH3:55])=[CH:40][CH:39]=1.Cl>O1CCCC1.O>[CH3:55][C:54]1[O:53][C:52]([C:56]2[CH:57]=[CH:58][CH:59]=[CH:60][CH:61]=2)=[N:51][C:50]=1[CH2:49][CH2:48][O:47][C:41]1[C:42]2[CH:46]=[CH:45][S:44][C:43]=2[C:38]([CH2:37][CH:5]2[S:1][C:2](=[O:7])[NH:3][C:4]2=[O:6])=[CH:39][CH:40]=1 |f:1.2,3.4.5|
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Name
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|
Quantity
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11.71 g
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Type
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reactant
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Smiles
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S1C(NC(C1)=O)=O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C(C)(C)[N-]C(C)C.[Li+]
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Name
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THF heptane ethylbenzene
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Quantity
|
0.2 mol
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Type
|
reactant
|
Smiles
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C1CCOC1.CCCCCCC.C(C)C1=CC=CC=C1
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Name
|
|
Quantity
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600 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Name
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4-[2-(7-Bromomethyl-benzo[b]thiophen-4-yloxy)-ethyl]-5-methyl-2-phenyl-oxazole
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Quantity
|
17.14 g
|
Type
|
reactant
|
Smiles
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BrCC1=CC=C(C2=C1SC=C2)OCCC=2N=C(OC2C)C2=CC=CC=C2
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Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
22 mL
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Type
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reactant
|
Smiles
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Cl
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Name
|
|
Quantity
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160 mL
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Type
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solvent
|
Smiles
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O
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Control Type
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UNSPECIFIED
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Setpoint
|
-2 °C
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Type
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CUSTOM
|
Details
|
The light brown suspension was stirred at −2° C. for 10 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
A 1500-ml 4-necked flask was equipped with a mechanical stirrer
|
Type
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STIRRING
|
Details
|
After stirring for 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
The resulting yellow emulsion was stirred for 70 min at 2° C.
|
Duration
|
70 min
|
Type
|
CUSTOM
|
Details
|
transferred to a rotary evaporator with aid of a total of 75 ml of tetrahydrofurane and of a total of 75 ml of deionized water
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Type
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CUSTOM
|
Details
|
The largest part of organic solvents was removed (45° C., 250 mbar)
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Type
|
ADDITION
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Details
|
the residue (237 g of turbid aqueous phase) was treated with 200 ml of t-butyl methylether
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Type
|
STIRRING
|
Details
|
The resulting yellow thick suspension was stirred in an ice bath for 1 h
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
the resulting beige suspension was stirred for 15 min in an ice bath
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
filtered with suction
|
Type
|
WASH
|
Details
|
The filter cake was washed three times with 10 ml
|
Type
|
CUSTOM
|
Details
|
a total of 30 ml of cold (2° C.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a total of 30 ml of t-butyl methylether and dried to constant weight (80° C., 0.15 mbar, 17 h)
|
Duration
|
17 h
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(N=C(O1)C1=CC=CC=C1)CCOC1=CC=C(C=2SC=CC21)CC2C(NC(S2)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.97 g | |
YIELD: PERCENTYIELD | 85.9% | |
YIELD: CALCULATEDPERCENTYIELD | 85.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |